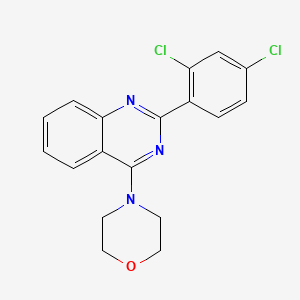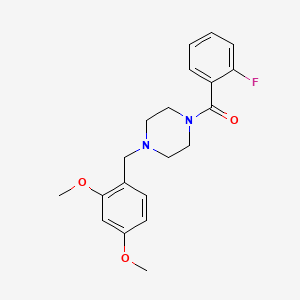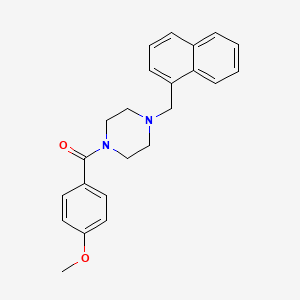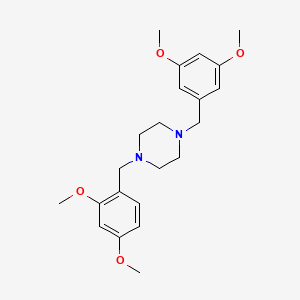
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,5-dimethoxybenzyl)piperazine
描述
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,5-dimethoxybenzyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the class of piperazine compounds. It is commonly used as a recreational drug due to its euphoric and stimulating effects. However, in recent years, TFMPP has gained attention in scientific research for its potential therapeutic applications.
作用机制
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,5-dimethoxybenzyl)piperazine acts on the central nervous system by modulating the activity of serotonin receptors. Specifically, it binds to the 5-HT1A and 5-HT2 receptors, which are involved in regulating mood, anxiety, and cognition. This compound has been shown to increase the release of serotonin and dopamine in the brain, leading to its euphoric and stimulating effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature in animal models. This compound has also been shown to increase locomotor activity and induce hyperactivity in rodents. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,5-dimethoxybenzyl)piperazine has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. Additionally, this compound has been shown to have a wide range of effects on the central nervous system, making it a versatile tool for studying various neurological and psychiatric disorders. However, one limitation is that this compound has a short half-life, which can make it difficult to study its long-term effects. Additionally, this compound has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses.
未来方向
There are several future directions for 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,5-dimethoxybenzyl)piperazine research. One area of interest is the potential use of this compound in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. Additionally, further research is needed to understand the long-term effects of this compound on the central nervous system. Another area of interest is the development of novel compounds based on the structure of this compound that may have improved therapeutic efficacy and fewer side effects. Finally, there is a need for more research on the mechanism of action of this compound, particularly its interactions with serotonin receptors, to better understand its effects on the central nervous system.
Conclusion
In conclusion, this compound is a psychoactive drug that has gained attention in scientific research for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, and has been investigated for its potential use in the treatment of various neurological and psychiatric disorders. This compound acts on the central nervous system by modulating the activity of serotonin receptors, and has a range of biochemical and physiological effects. While this compound has several advantages for use in lab experiments, it also has limitations, such as its short half-life and narrow therapeutic window. Future research directions include further investigation of this compound's potential therapeutic applications, the development of novel compounds based on its structure, and a better understanding of its mechanism of action.
科学研究应用
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,5-dimethoxybenzyl)piperazine has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and pharmacology. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, this compound has been studied for its ability to modulate the activity of serotonin receptors, which are involved in regulating mood, cognition, and behavior.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,5-dimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-24-18-9-17(10-19(12-18)25-2)14-23-7-5-22(6-8-23)13-16-3-4-20-21(11-16)27-15-26-20/h3-4,9-12H,5-8,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMBFVPCVMHCQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3462761.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B3462767.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B3462773.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B3462780.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-methoxy-2-naphthamide](/img/structure/B3462785.png)
![2-[(3-benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)thio]acetamide](/img/structure/B3462792.png)





![1-(2-furoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3462823.png)

